

C.I. Acid Green 27: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Acid green 27*

Cat. No.: *B12381585*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **C.I. Acid Green 27** (CAS Number: 6408-57-7; C.I. Number: 61580), an anthraquinone-based synthetic dye. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this dye in their work.

Introduction

C.I. Acid Green 27 is a water-soluble anionic dye recognized for its vibrant green color and is utilized in various applications, including textiles, biological staining, and as a component in certain formulations.^[1] Its chemical structure, characterized by a substituted anthraquinone core, contributes to its color and overall stability.^[2] Understanding the stability profile of **C.I. Acid Green 27** is critical for ensuring the consistency, efficacy, and safety of its applications, particularly in research and development where precise and reproducible results are paramount.

This guide summarizes the available data on the stability of **C.I. Acid Green 27** under various conditions and provides recommended storage and handling procedures. It also outlines general experimental protocols for conducting stability studies, which can be adapted for specific research needs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **C.I. Acid Green 27** is presented in Table 1.

Table 1: Chemical and Physical Properties of **C.I. Acid Green 27**

Property	Value	Reference
CI Name	Acid Green 27	[2]
CI Number	61580	[3]
CAS Number	6408-57-7	[2]
Molecular Formula	<chem>C34H32N2Na2O8S2</chem>	
Molecular Weight	706.74 g/mol	
Appearance	Dark green to black powder/crystal	
Melting Point	258-260 °C	
Solubility	Soluble in water. Slightly soluble in acetone, ethanol, and pyridine. Insoluble in chloroform and toluene.	

Stability Profile

C.I. Acid Green 27 is generally considered to be a stable dye with good resistance to fading under normal conditions. However, its stability can be influenced by several factors, including temperature, light, pH, and the presence of oxidizing or reducing agents.

General Stability

The dye is stable under normal temperatures and pressures. For general laboratory use and storage, it is recommended to be stored at room temperature.

Thermal Stability

While specific kinetic data on the thermal degradation of **C.I. Acid Green 27** is not readily available in the public domain, its high melting point of 258-260 °C suggests good thermal stability in the solid state under ambient conditions.

Photostability

C.I. Acid Green 27 is reported to have good lightfastness, a property crucial for applications where it is exposed to light. In the context of textile dyeing, it has a lightfastness rating of 6 on the ISO scale (where 1 is very poor and 8 is excellent). This indicates a relatively high resistance to fading upon exposure to light.

pH Stability

The color of **C.I. Acid Green 27** in aqueous solution can be influenced by pH. Its aqueous solution is blue-green, turning blue in the presence of hydrochloric acid and remaining blue-green with the addition of sodium hydroxide. This suggests that the chromophore is stable across a range of pH values, although significant shifts in pH may alter its spectral properties.

Chemical Compatibility

C.I. Acid Green 27 is incompatible with strong oxidizing and reducing agents. Contact with such agents should be avoided to prevent degradation of the dye. For instance, in concentrated sulfuric acid, the dye appears dark green, which turns to emerald blue upon dilution, and it is brown in concentrated nitric acid.

Storage and Handling

Proper storage and handling are essential to maintain the integrity and stability of **C.I. Acid Green 27**.

Table 2: Recommended Storage and Handling Conditions for **C.I. Acid Green 27**

Condition	Recommendation	Rationale	Reference
Temperature	Room temperature.	To prevent thermal degradation.	
Light	Store in a tightly sealed, light-resistant container.	To minimize photodegradation.	
Atmosphere	Store in a dry place.	To prevent hydrolysis and caking of the powder.	
Incompatibilities	Avoid contact with strong oxidizing agents and strong reducing agents.	To prevent chemical degradation.	
Handling	Minimize dust generation. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.	To avoid inhalation and contact with skin and eyes.	

Experimental Protocols for Stability Testing

While specific, validated stability testing protocols for **C.I. Acid Green 27** are not widely published, the following are general methodologies that can be adapted for a comprehensive stability assessment. These protocols are based on established principles of stability testing for dyes and pharmaceutical compounds.

Solution Preparation

A stock solution of **C.I. Acid Green 27** should be prepared in a suitable solvent, typically purified water, at a known concentration. The concentration should be chosen to give a measurable absorbance in the linear range of a UV-Visible spectrophotometer.

Analytical Method

The primary method for quantifying the concentration of **C.I. Acid Green 27** during stability studies is UV-Visible spectrophotometry. The wavelength of maximum absorbance (λ_{max}) should be determined, and a calibration curve should be generated to relate absorbance to concentration.

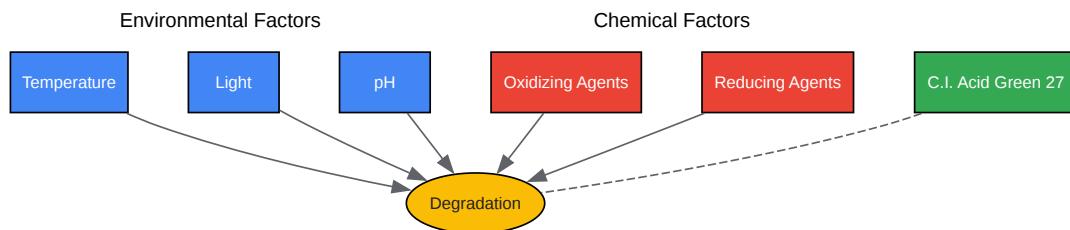
Thermal Stability (Aqueous Solution)

- **Sample Preparation:** Aliquots of the **C.I. Acid Green 27** stock solution are placed in sealed, light-protected vials.
- **Storage Conditions:** Vials are stored at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C) in a temperature-controlled oven or incubator. A control set of vials is stored at the recommended storage temperature (e.g., room temperature or 4°C).
- **Sampling:** At specified time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), a vial from each temperature is removed.
- **Analysis:** The concentration of **C.I. Acid Green 27** in each sample is determined by UV-Visible spectrophotometry.
- **Data Analysis:** The degradation of the dye can be modeled using kinetic equations (e.g., zero-order, first-order, or second-order) to determine the degradation rate constant at each temperature. The Arrhenius equation can then be used to estimate the shelf-life at the recommended storage temperature.

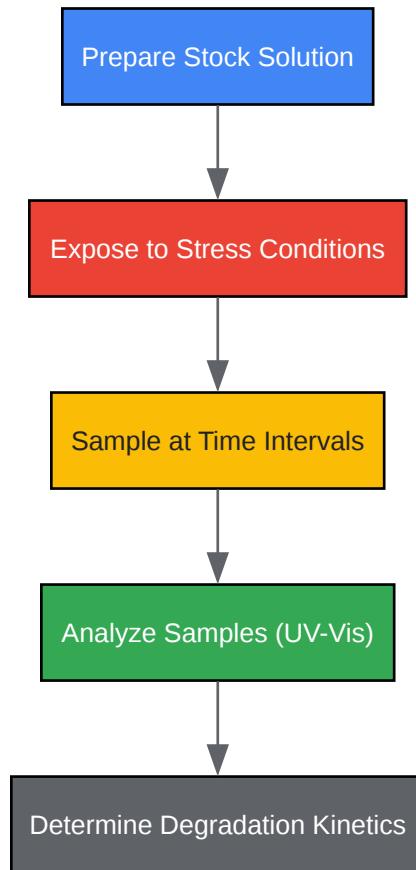
Photostability

- **Sample Preparation:** Aliquots of the **C.I. Acid Green 27** stock solution are placed in photostable, transparent containers (e.g., quartz cuvettes).
- **Exposure Conditions:** Samples are exposed to a controlled light source that mimics the desired conditions (e.g., a xenon lamp with filters to simulate sunlight). The light intensity should be monitored. A set of control samples should be wrapped in aluminum foil to protect them from light while being kept at the same temperature.
- **Sampling:** At defined time points, samples are withdrawn and their absorbance is measured.

- Data Analysis: The rate of photodegradation can be determined by plotting the concentration of the dye as a function of time.


pH Stability

- Sample Preparation: A series of buffer solutions with a range of pH values (e.g., pH 2, 4, 7, 9, and 12) are prepared. The **C.I. Acid Green 27** stock solution is diluted in each buffer.
- Storage Conditions: The buffered solutions are stored at a constant temperature, protected from light.
- Sampling: At various time intervals, the concentration of the dye in each buffer is measured using UV-Visible spectrophotometry.
- Data Analysis: The stability of the dye at each pH is determined by monitoring the change in concentration over time.


Visualizations

The following diagrams illustrate key concepts related to the stability of **C.I. Acid Green 27**.

Factors Affecting C.I. Acid Green 27 Stability

General Workflow for Stability Testing

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. worlddyeveristy.com [worlddyeveristy.com]
- 3. Acid Green 27 - Acid Green GS - Acid Green GW from Emperor Chem [emperordye.com]
- To cite this document: BenchChem. [C.I. Acid Green 27: A Technical Guide to Stability and Storage]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12381585#c-i-acid-green-27-stability-and-storage-conditions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com